molecular formula C24H20Cl2N2O2 B10927708 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10927708
M. Wt: 439.3 g/mol
InChI Key: DBVZBGCAXDAADF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This is achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Substitution reactions:

    Methylation: The final step involves the methylation of the pyrazole ring to introduce the 4-methyl group.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Agriculture: It is explored as a potential agrochemical for its herbicidal and insecticidal activities.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.

    1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-ethyl-1H-pyrazole: The presence of an ethyl group instead of a methyl group can lead to differences in steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-23(16-4-8-21(29-2)9-5-16)27-28(20-13-18(25)12-19(26)14-20)24(15)17-6-10-22(30-3)11-7-17/h4-14H,1-3H3

InChI Key

DBVZBGCAXDAADF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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